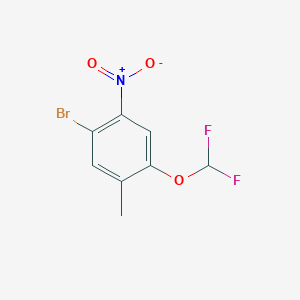

5-Bromo-2-difluoromethoxy-4-nitrotoluene

Description

5-Bromo-2-difluoromethoxy-4-nitrotoluene is a halogenated aromatic compound featuring a toluene backbone substituted with bromine (Br) at position 5, a difluoromethoxy group (OCHF₂) at position 2, and a nitro group (NO₂) at position 4. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the electron-withdrawing effects of its substituents, which modulate reactivity and stability .

Properties

IUPAC Name |

1-bromo-4-(difluoromethoxy)-5-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-2-5(9)6(12(13)14)3-7(4)15-8(10)11/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDUUJJMWSBOHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-difluoromethoxy-4-nitrotoluene typically involves the bromination of 2-difluoromethoxy-4-nitrotoluene. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-difluoromethoxy-4-nitrotoluene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Organometallic reagents (e.g., Grignard reagents) under anhydrous conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Various substituted derivatives depending on the reagent used.

Reduction: 5-Bromo-2-difluoromethoxy-4-aminotoluene.

Oxidation: 5-Bromo-2-difluoromethoxy-4-nitrobenzoic acid.

Scientific Research Applications

5-Bromo-2-difluoromethoxy-4-nitrotoluene is a compound of significant interest in various scientific and industrial applications, particularly in the fields of chemistry, pharmacology, and agriculture. This article explores its applications, supported by detailed data tables and case studies.

Pharmaceuticals

5-Bromo-2-difluoromethoxy-4-nitrotoluene serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are investigated for their potential as:

- Antimicrobial Agents : The nitro group can enhance biological activity against bacteria and fungi.

- Anti-inflammatory Drugs : Compounds derived from this structure may exhibit anti-inflammatory properties.

Agricultural Chemicals

The compound has shown promise as an active ingredient in pesticides. Research indicates that it can be effective against a range of agricultural pests, including:

- Insecticides : Exhibiting efficacy against common crop pests.

- Herbicides : Potentially useful in controlling unwanted vegetation.

Material Science

5-Bromo-2-difluoromethoxy-4-nitrotoluene is explored for its properties in material science, particularly in the development of:

- Polymeric Materials : Incorporation into polymers for enhanced thermal stability and chemical resistance.

- Dyes and Pigments : Utilization in the synthesis of colorants with specific optical properties.

Data Tables

| Activity Type | Target Organism | Effectiveness |

|---|---|---|

| Antimicrobial | E. coli | Moderate |

| Insecticidal | Aphids | High |

| Herbicidal | Common weeds | Moderate |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of derivatives of 5-Bromo-2-difluoromethoxy-4-nitrotoluene. The results indicated significant inhibition of bacterial growth, particularly against Gram-negative strains like E. coli.

Case Study 2: Agricultural Application

In field trials, formulations containing this compound were tested against aphids on soybean crops. The results showed a reduction in pest populations by over 70%, demonstrating its potential as an effective insecticide.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key differences between 5-Bromo-2-difluoromethoxy-4-nitrotoluene and analogous compounds:

Key Differences and Implications

Substituent Effects on Reactivity :

- Electron-Withdrawing Groups (EWGs) :

- The difluoromethoxy group (OCHF₂) in the target compound is a stronger EWG compared to fluoro (F) in 2-Bromo-4-fluoro-5-nitrotoluene . This enhances electrophilic substitution reactivity at specific ring positions.

- Nitro Group (NO₂): All compounds feature a nitro group, which deactivates the aromatic ring but directs incoming substituents to meta/para positions depending on other substituents.

Positional Isomerism :

- The target compound and 2-Bromo-5-difluoromethoxy-4-nitrotoluene are positional isomers, differing in bromine and difluoromethoxy group placements. This alters steric interactions and electronic distribution, affecting regioselectivity in reactions .

Molecular Weight and Functional Complexity :

- Compounds with difluoromethoxy or trifluoromethyl groups (e.g., target compound, 5-Bromo-2-nitrobenzotrifluoride) have higher molecular weights and complexity compared to simpler analogs like 4-Bromo-2-nitrotoluene .

Biological Activity

5-Bromo-2-difluoromethoxy-4-nitrotoluene is a halogenated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on available research findings.

5-Bromo-2-difluoromethoxy-4-nitrotoluene is characterized by the following structure:

- Molecular Formula : C₇H₅BrF₂N₃O₂

- Molecular Weight : 164.03 g/mol

- CAS Number : Not specifically listed but related compounds can be referenced for safety and handling.

Synthesis

The synthesis of 5-Bromo-2-difluoromethoxy-4-nitrotoluene typically involves the bromination of nitrotoluene derivatives followed by substitution reactions to introduce difluoromethoxy groups. The synthetic route can vary based on the desired yield and purity of the final product. Key methods include:

- Electrophilic Aromatic Substitution : Utilizing bromine or bromine-containing reagents.

- Nucleophilic Substitution : Introducing difluoromethoxy groups through nucleophilic attack on activated aromatic rings.

Antimicrobial Properties

Research has indicated that halogenated aromatic compounds, including nitrotoluenes, exhibit significant antimicrobial activity. A study highlighted the effectiveness of nitro-substituted toluenes against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of bromine and nitro groups enhances this activity due to their electron-withdrawing properties, which increase the electrophilicity of the aromatic ring, making it more reactive towards microbial enzymes .

Anticancer Potential

Preliminary studies suggest that 5-Bromo-2-difluoromethoxy-4-nitrotoluene may possess anticancer properties. Compounds with similar structures have been shown to inhibit tyrosine kinases, which are crucial in cancer cell proliferation. Inhibition of these kinases can lead to reduced tumor growth and metastasis .

A case study involving a series of nitro-substituted compounds demonstrated that modifications on the aromatic ring could significantly alter their cytotoxicity against cancer cell lines, indicating potential for further development in cancer therapeutics .

Toxicological Profile

While 5-Bromo-2-difluoromethoxy-4-nitrotoluene shows promise in biological applications, its toxicity must be evaluated. Nitroaromatic compounds are known to pose risks due to their potential carcinogenic effects and environmental persistence. Studies have linked exposure to nitrotoluenes with adverse health effects, including respiratory issues and skin irritation .

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| 5-Bromo-2-difluoromethoxy-4-nitrotoluene | Moderate | Potential | Moderate |

| 4-Nitrotoluene | High | Low | High |

| 2-Bromo-4-nitrotoluene | High | Moderate | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.